molecular formula C12H17IO B1242811 4-Iodo-2,6-bis(isopropyl)phenol CAS No. 169255-48-5

4-Iodo-2,6-bis(isopropyl)phenol

Cat. No. B1242811
CAS RN: 169255-48-5
M. Wt: 304.17 g/mol
InChI Key: JMJHJCFWTNRPEI-UHFFFAOYSA-N
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Description

4-Iodo-2,6-bis(isopropyl)phenol is a chemical compound with the molecular formula C12H17IO . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Iodo-2,6-bis(isopropyl)phenol consists of an iodine atom and two isopropyl groups attached to a phenol group . The exact 3D structure is not provided in the sources retrieved.


Chemical Reactions Analysis

Phenols, including 4-Iodo-2,6-bis(isopropyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can also undergo oxidation to yield quinones .


Physical And Chemical Properties Analysis

4-Iodo-2,6-bis(isopropyl)phenol is a solid substance at room temperature . It has a molecular weight of 304.17 .

Scientific Research Applications

Safety Information

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Dearomatization in Organic Synthesis

“4-Iodo-2,6-bis(isopropyl)phenol” can be used in phenol dearomatization, a powerful strategy in organic synthesis . This process involves converting some of the planar carbon atoms in aromatic compounds into stereogenic centers . Phenols are frequently used for dearomatization in the synthesis of complex natural products .

Use in Natural Product Synthesis

The dearomatization of phenols, such as “4-Iodo-2,6-bis(isopropyl)phenol”, is often used in the synthesis of complex natural products . This strategy often mimics the biosynthetic generation of these natural products .

Generation of Reactive Species

Depending on their substitution pattern and functionalities, phenols like “4-Iodo-2,6-bis(isopropyl)phenol” can be dearomatized into various reactive species such as quinones, quinone methides, and other cyclohexadienones .

Thermochemistry Data

The NIST Chemistry WebBook provides condensed phase thermochemistry data, phase change data, and gas phase ion energetics data for "4-Iodo-2,6-bis(isopropyl)phenol" .

Mass Spectrum and UV/Visible Spectrum

The NIST Chemistry WebBook also provides the mass spectrum (electron ionization) and UV/Visible spectrum for "4-Iodo-2,6-bis(isopropyl)phenol" .

Gas Chromatography

“4-Iodo-2,6-bis(isopropyl)phenol” can be analyzed using gas chromatography, as indicated by the NIST Chemistry WebBook .

Mechanism of Action

The mechanism of action of phenols is not specific to 4-Iodo-2,6-bis(isopropyl)phenol. Phenols are potent proteolytic agents and in high concentrations, they dissolve tissue on contact via proteolysis .

Safety and Hazards

4-Iodo-2,6-bis(isopropyl)phenol is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-iodo-2,6-di(propan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJHJCFWTNRPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432353
Record name 4-Iodopropofol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2,6-bis(isopropyl)phenol

CAS RN

169255-48-5
Record name 4-Iodo-2,6-bis(1-methylethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169255-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodopropofol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Bis(isopropyl)-4-iodophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-Iodo-2,6-bis(isopropyl)phenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WD5JT8TB8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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